Product packaging for Anemarsaponin B(Cat. No.:CAS No. 185432-00-2)

Anemarsaponin B

Cat. No.: B591322
CAS No.: 185432-00-2
M. Wt: 903.069
InChI Key: ROHLIYKWVMBBFX-AMMIEGAUSA-N
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Description

Contextualization within Natural Product Chemistry and Traditional Medicine

Anemarsaponin B is a naturally occurring steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Asparagaceae), a plant widely utilized in traditional Chinese medicine. tandfonline.comcymitquimica.com Known as "Zhi Mu" in Chinese, this herb has been used for centuries to treat various ailments, including fever, diabetes, and inflammatory conditions. cymitquimica.comnih.gov Saponins (B1172615), such as this compound, are among the primary bioactive constituents of Anemarrhena asphodeloides. tandfonline.comnih.gov

The chemical structure of this compound was elucidated as 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside. thieme-connect.comnih.gov Its isolation and structural determination have been pivotal for understanding the pharmacological properties of the plant from which it is derived.

Significance of this compound as a Chemical Research Compound

This compound is a significant compound for chemical and pharmacological research due to its diverse biological activities. Research has demonstrated its potential in several areas, including anti-inflammatory, antithrombotic, and anti-osteoporosis activities. researchgate.nettechscience.com

One of the well-studied effects of this compound is its anti-inflammatory action. Studies have shown that it can significantly decrease the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.netchemfaces.com It also reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.netchemfaces.com The anti-inflammatory effects are believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.netmedchemexpress.com

Furthermore, preliminary pharmacological tests have indicated that this compound can inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro, suggesting antithrombotic potential. thieme-connect.comnih.govchemfaces.com More recent research has also explored its role in mitigating acute pancreatitis in mice by reducing apoptosis and modulating the MAPK pathway. techscience.comresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C45H74O18
Molecular Weight 903.1 g/mol nih.gov
IUPAC Name (2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov
CAS Number 139051-27-7 cymitquimica.com
Structure Type Steroid Saponins and its Sapogenins sinophytochem.com

Research Findings on the Biological Activities of this compound

Biological ActivityKey Findings
Anti-inflammatory Significantly decreases iNOS and COX-2 protein and mRNA levels. nih.govresearchgate.netchemfaces.com Reduces production of TNF-α and IL-6. nih.govresearchgate.netchemfaces.com Inhibits NF-κB and p38 MAPK pathways. nih.govresearchgate.netmedchemexpress.com
Antithrombotic Inhibits PAF-induced rabbit platelet aggregation in vitro. thieme-connect.comnih.govchemfaces.com
Acute Pancreatitis Mitigates acute pancreatitis damage in mice by reducing apoptosis and modulating the MAPK pathway. techscience.comresearchgate.net
Osteoporosis Prevention Has shown potential in osteoporosis prevention. researchgate.nettechscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H74O18 B591322 Anemarsaponin B CAS No. 185432-00-2

Properties

IUPAC Name

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLIYKWVMBBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Elucidation Methodologies of Anemarsaponin B

Extraction and Initial Separation Techniques for Anemarsaponin B

The journey to isolate this compound begins with the extraction of total saponins (B1172615) from the source plant material, typically the dried and powdered rhizomes of Anemarrhena asphodeloides. nih.govmdpi.com

A common initial extraction method involves heating the plant powder in an aqueous ethanol (B145695) solution. thepharmajournal.com For instance, a 20% aqueous ethanol mixture can be used, with the mixture being heated in a water bath for several hours under constant stirring to ensure efficient extraction. thepharmajournal.com This process is often repeated with fresh solvent to maximize the yield of the extracted compounds from the plant residue. thepharmajournal.com

Following extraction, the combined liquid extracts are concentrated, typically by heating to reduce the volume. thepharmajournal.com This concentrated, crude extract contains a complex mixture of compounds, including the target saponins. To achieve initial separation, a liquid-liquid extraction (partitioning) technique is employed. The aqueous concentrate is sequentially washed with solvents of differing polarity. A common sequence involves:

Washing with Diethyl Ether: The concentrate is shaken vigorously with diethyl ether. The two immiscible layers (aqueous and ether) are then allowed to separate. The ether layer, containing non-polar compounds, is discarded, while the aqueous layer, rich in saponins, is retained. This step is often repeated to enhance purification. thepharmajournal.com

Extraction with n-Butanol: The remaining aqueous layer is then extracted with n-butanol. thepharmajournal.comresearchgate.net Saponins preferentially move into the n-butanol layer. This butanol extract, containing a concentrated mixture of saponins including this compound, is collected and washed with a salt solution (e.g., 5% aqueous sodium chloride) to remove impurities. thepharmajournal.com Finally, the solvent is evaporated to yield a dried, crude saponin (B1150181) mixture. thepharmajournal.com

Advanced Chromatographic Purification Approaches for this compound

While initial extraction and partitioning enrich the saponin content, the resulting mixture still contains multiple, structurally similar saponins. researchgate.net Therefore, advanced chromatographic techniques are essential to isolate this compound to a high degree of purity. wur.nl The process typically involves a combination of methods that separate molecules based on properties like size and polarity. polypeptide.com

Column Chromatography (CC): The crude saponin extract is often first subjected to column chromatography as a preliminary purification step. researchgate.net A common choice is a Sephadex LH-20 column, which separates compounds based on molecular size. researchgate.netpolypeptide.com The extract is loaded onto the column and eluted with a solvent such as methanol. researchgate.net Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to pool those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative High-Performance Liquid Chromatography (HPLC) is frequently used. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating saponins. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile. mdpi.com Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. By carefully controlling the solvent gradient, this compound can be separated from other closely related saponins like Timosaponin D and Timosaponin E1. nih.govmdpi.com

The table below summarizes a typical chromatographic purification workflow.

StepChromatographic MethodStationary PhaseElution Solvent/Mobile PhaseSeparation Principle
1 Column Chromatography (CC)Sephadex LH-20MethanolSize Exclusion researchgate.netpolypeptide.com
2 Preparative HPLCReversed-Phase (C18)Water/Acetonitrile GradientHydrophobicity polypeptide.com

Spectroscopic Methods for this compound Structural Elucidation

Once this compound is isolated in pure form, its exact chemical structure is determined using a suite of spectroscopic methods. nih.govresearchgate.netanalis.com.my These techniques provide detailed information about the molecule's mass, atomic composition, and the connectivity of its atoms. institut-kuhlmann.denumberanalytics.com

High-Resolution Mass Spectrometry (HR-MS)

This technique is used to determine the precise molecular weight and elemental formula of the compound. institut-kuhlmann.de High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for saponins. nih.govmdpi.com By measuring the mass-to-charge ratio (m/z) with very high accuracy (often to within a few parts per million), the exact molecular formula can be confidently deduced. nih.govinstitut-kuhlmann.de For example, analysis of a related saponin, Anemarsaponin P, yielded a sodium adduct ion [M+Na]⁺ at m/z 955.4644, which corresponded to the molecular formula C₄₆H₇₆O₁₉. nih.gov A similar analysis is performed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete molecular structure of organic compounds like this compound. numberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to piece together the carbon-hydrogen framework. analis.com.myrsc.org

1D NMR (¹ H and ¹³ C):

The ¹H-NMR spectrum provides information about the different types of protons in the molecule and their immediate electronic environment. rsc.org

The ¹³C-NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). rsc.org For instance, in related furostanol saponins, characteristic signals in the ¹³C-NMR spectrum, such as those for C-22 around δc 150.4 ppm and C-26 around δc 75.5 ppm, help identify the aglycone skeleton. nih.gov

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish proton-proton connectivity within spin systems. analis.com.my

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. analis.com.my It is crucial for connecting different fragments of the molecule, such as linking the sugar units to the aglycone core and establishing the sequence of the sugar chain. analis.com.my

The identity of the isolated compound is confirmed as this compound by comparing its acquired ¹H and ¹³C-NMR data with values reported in the scientific literature. nih.govkoreascience.kr

The table below shows representative NMR data for key structural features found in this compound and similar furostanol saponins. nih.gov

NucleusSignal TypeChemical Shift (δ) RangeInferred Structural Unit
¹HSingletδH 0.6 - 1.0Steroidal Methyl Protons (e.g., C-18, C-19)
¹HDoubletδH 4.8 - 5.3Anomeric Protons of Sugar Units
¹³CδC 14.0 - 25.0Steroidal Methyl Carbons
¹³CδC 100 - 105Anomeric Carbons of Sugar Units
¹³CδC 150 - 155Furostanol Ring Carbons (e.g., C-22)

Biosynthesis and Metabolic Pathways of Anemarsaponin B

Precursor Compounds in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis (e.g., Mevalonate (B85504) Pathway)

The biosynthesis of all saponins (B1172615), both triterpenoid and steroidal, originates from the isoprenoid pathway. frontiersin.org The fundamental five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized primarily via the mevalonate (MVA) pathway in the cytosol. nih.govnih.gov

The MVA pathway commences with acetyl-CoA. nih.gov Key steps and intermediates in this precursor pathway are summarized below:

Formation of Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then reduces HMG-CoA to mevalonate. This is a rate-limiting step in the pathway.

Synthesis of C5 Units: Mevalonate is subsequently phosphorylated twice and decarboxylated to produce IPP. nih.gov

Formation of Farnesyl Pyrophosphate (FPP): IPP is isomerized to DMAPP. nih.gov One molecule of DMAPP is then condensed with two molecules of IPP in sequential reactions to form the C15 compound farnesyl pyrophosphate (FPP). nih.govmdpi.com

Synthesis of Squalene (B77637): Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. mdpi.comresearchgate.net

Oxidation to 2,3-Oxidosqualene (B107256): Squalene is then oxidized by squalene epoxidase (SE) to form (3S)-2,3-oxidosqualene. mdpi.comresearchgate.netresearchgate.net This molecule is the final common precursor for both sterol and triterpenoid biosynthesis and represents a major metabolic branch point. innovareacademics.inpnas.org

Table 1: Key Precursor Compounds in the Biosynthesis of Saponin Backbones

Compound Carbon Number Role in Pathway
Acetyl-CoA C2 Initial starting material for the MVA pathway.
Mevalonate C6 Key intermediate derived from HMG-CoA.
Isopentenyl Pyrophosphate (IPP) C5 Universal C5 isoprenoid building block. frontiersin.org
Dimethylallyl Pyrophosphate (DMAPP) C5 Isomer of IPP, acts as a primer for chain elongation. frontiersin.org
Farnesyl Pyrophosphate (FPP) C15 Precursor for the synthesis of squalene. researchgate.net
Squalene C30 Linear precursor to all triterpenes and sterols. researchgate.net
2,3-Oxidosqualene C30 The final common precursor, cyclization substrate. innovareacademics.inpnas.org

Enzymatic Steps in Saponin Formation Relevant to Anemarsaponin B

The diversification of saponin structures occurs after the formation of 2,3-oxidosqualene, through the coordinated action of three main classes of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). nih.govresearchgate.net

Oxidosqualene Cyclases (OSCs) OSCs catalyze the cyclization of the linear 2,3-oxidosqualene into various cyclic triterpene skeletons, which is the first committed and diversifying step in saponin biosynthesis. nih.govnih.gov The specific product formed depends on the type of OSC involved. nih.gov

For triterpenoid saponins , OSCs like β-amyrin synthase (bAS) cyclize 2,3-oxidosqualene to form pentacyclic skeletons such as β-amyrin. pnas.org

For steroidal saponins , including the precursor to this compound, the key OSC is cycloartenol (B190886) synthase (CAS) . pnas.orgoup.com This enzyme directs the cyclization of 2,3-oxidosqualene to form cycloartenol , the dedicated precursor for phytosterol biosynthesis in plants. nih.govoup.com Cycloartenol serves as the foundational skeleton from which cholesterol, and subsequently steroidal saponins, are derived.

Cytochrome P450 Monooxygenases (P450s) Following cyclization, the triterpene or sterol backbone undergoes extensive structural modifications, primarily through oxidation reactions catalyzed by P450s. nih.govmdpi.com These enzymes are responsible for introducing functional groups like hydroxyl (-OH), carbonyl (=O), and carboxyl (-COOH) groups onto the carbon skeleton, which is crucial for the structural diversity and biological activity of the final saponins. oup.comfrontiersin.org

In the biosynthesis of steroidal saponins, the cycloartenol skeleton is converted to cholesterol through a series of enzymatic steps, many of which involve P450s. Cholesterol itself then serves as a substrate for further P450-mediated oxidations to generate the vast array of steroidal sapogenin aglycones. For this compound, these modifications would lead to the formation of its specific aglycone, sarsasapogenin (B1680783). P450s from the CYP72, CYP716, and CYP94 families are known to be involved in the modification of triterpenoid and steroidal skeletons. nih.govmdpi.com

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs) Glycosylation is the final and critical step in saponin biosynthesis, where sugar moieties are attached to the aglycone. nih.govresearchgate.net This process is catalyzed by UGTs, which transfer a sugar residue from an activated donor, typically a UDP-sugar, to the sapogenin. researchgate.netresearchgate.net The attachment of sugar chains enhances the water solubility, stability, and pharmacological properties of the saponins. nih.govresearchgate.net The number, type, and linkage of these sugars contribute significantly to the vast diversity of saponin structures. nih.gov For this compound, UGTs would be responsible for attaching the specific oligosaccharide chain to the C-3 hydroxyl group of the sarsasapogenin core.

Table 2: Key Enzymes in Saponin Biosynthesis

Enzyme Class Abbreviation Function
Oxidosqualene Cyclases OSCs Catalyze the cyclization of 2,3-oxidosqualene into diverse carbon skeletons. nih.gov
Cytochrome P450 Monooxygenases P450s Introduce functional groups (e.g., hydroxyl, carboxyl) via oxidation of the aglycone skeleton. mdpi.comoup.com
UDP-Dependent Glycosyltransferases UGTs Catalyze the attachment of sugar moieties to the aglycone to form the final saponin. researchgate.netresearchgate.net

Hypothetical Biosynthetic Routes of this compound

While the precise enzymatic steps have not been fully elucidated for this compound specifically, a hypothetical pathway can be constructed based on the established principles of steroidal saponin biosynthesis.

Formation of the Sterol Backbone: The pathway begins with the cyclization of 2,3-oxidosqualene into cycloartenol, catalyzed by cycloartenol synthase (CAS).

Conversion to Cholesterol: Cycloartenol undergoes a series of modifications, including demethylations and isomerizations, to form cholesterol. This part of the pathway is central to primary metabolism in plants for producing essential sterols.

Formation of the Sarsasapogenin Aglycone: Cholesterol is then channeled into secondary metabolism. It serves as the substrate for a cascade of oxidation reactions, likely catalyzed by multiple, specific P450 enzymes. These reactions would involve hydroxylations and subsequent cyclization of the side chain to form the characteristic spiroketal structure of sarsasapogenin.

Glycosylation: The sarsasapogenin aglycone is then glycosylated at the C-3 position by specific UGTs. This involves the sequential addition of sugar molecules to form the complete oligosaccharide chain found in this compound.

Final Modification Step: Some research suggests that this compound may be formed via a final dehydration reaction from a precursor compound, Timosaponin B-II. researchgate.net In this proposed step, Timosaponin B-II, which contains an additional hydroxyl group, undergoes the removal of a water molecule to create a double bond in the pentacyclic ring system, resulting in the final structure of this compound. researchgate.net

This proposed pathway highlights the integration of primary (sterol synthesis) and secondary (saponin synthesis) metabolic routes and underscores the importance of P450s and UGTs in generating the final specialized metabolite.

Pharmacological Activities and Mechanistic Investigations of Anemarsaponin B in Pre Clinical Models

Anti-inflammatory Effects of Anemarsaponin B

This compound has demonstrated notable anti-inflammatory effects in various pre-clinical studies. techscience.com Its potential to mitigate inflammatory responses positions it as a compound of interest for further investigation. techscience.comresearchgate.net

Modulation of Inflammatory Mediators by this compound

This compound exerts its anti-inflammatory effects by significantly modulating the expression and production of key inflammatory mediators. Research has shown that this compound can dose-dependently decrease both the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.netnih.govchemfaces.com This reduction in iNOS and COX-2 is crucial as these enzymes are pivotal in the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory process. researchgate.netnih.gov

Furthermore, this compound has been observed to reduce the expression and production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.govchemfaces.com In a study involving a mouse model of acute pancreatitis, treatment with this compound led to a significant decrease in the serum levels of these cytokines. researchgate.net The modulation of these cytokines is a key aspect of its anti-inflammatory activity, as they are central to amplifying and sustaining inflammatory responses. techscience.comresearchgate.net

Table 1: Effect of this compound on Inflammatory Mediators

Mediator Effect Model System
iNOS Decreased protein and mRNA levels LPS-stimulated RAW 264.7 macrophages
COX-2 Decreased protein and mRNA levels LPS-stimulated RAW 264.7 macrophages
TNF-α Reduced production and expression LPS-stimulated RAW 264.7 macrophages; Mouse model of acute pancreatitis
IL-6 Reduced production and expression LPS-stimulated RAW 264.7 macrophages; Mouse model of acute pancreatitis
IL-1β Reduced serum levels Mouse model of acute pancreatitis

Regulation of Cellular Signaling Pathways by this compound

The anti-inflammatory effects of this compound are underpinned by its ability to regulate critical intracellular signaling pathways that orchestrate the inflammatory response.

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. medchemexpress.com this compound attenuates the DNA binding and transcriptional activity of NF-κB in response to inflammatory stimuli like LPS. researchgate.netnih.govchemfaces.com

The mechanism of this inhibition involves preventing the nuclear translocation of the p65 subunit of NF-κB. researchgate.netchemfaces.commedchemexpress.eu In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. wikipedia.org Upon stimulation, IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to move into the nucleus and activate gene transcription. wikipedia.org this compound effectively blocks this process by inhibiting the phosphorylation of IκB-α, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm. researchgate.netchemfaces.commedchemexpress.com

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to transducing extracellular signals into cellular responses, including inflammation. researchgate.net The MAPK family includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). techscience.com

Studies have demonstrated that this compound can inhibit the phosphorylation of p38 MAPK. techscience.comresearchgate.net In a mouse model of acute pancreatitis, this compound was found to reduce the phosphorylation of p38, JNK, and ERK. researchgate.nettechscience.com This inhibition of MAPK phosphorylation is significant as these kinases are involved in the downstream activation of transcription factors and the production of pro-inflammatory cytokines. techscience.com The anti-inflammatory effect of this compound in LPS-treated macrophages is thought to be associated with its negative regulation of the p38 MAPK pathway. researchgate.netnih.govchemfaces.com

The regulatory effects of this compound extend to upstream signaling molecules that activate the MAPK and NF-κB pathways. Research indicates that this compound can inhibit the phosphorylation of MAP kinase kinases 3/6 (MKK3/6) and mixed lineage kinase 3 (MLK3), both of which are upstream activators of the p38 pathway. researchgate.netchemfaces.commedchemexpress.com

Furthermore, in a mouse model of acute pancreatitis, this compound treatment led to reduced levels of TNF receptor-associated factor 6 (TRAF6) protein. researchgate.nettechscience.com TRAF6 is a key adaptor protein involved in the signaling cascades leading to the activation of both NF-κB and MAPK pathways. medchemexpress.com By modulating these upstream molecules, this compound can effectively dampen the inflammatory response at multiple levels.

Table 2: this compound's Impact on Cellular Signaling Pathways

Pathway Target Molecule Effect of this compound
NF-κB Pathway NF-κB transcriptional activity Attenuated
p65 subunit nuclear translocation Inhibited
IκB-α phosphorylation Blocked
MAPK Pathway p38 phosphorylation Inhibited
JNK phosphorylation Reduced
ERK phosphorylation Reduced
Upstream Signaling TRAF6 Reduced protein levels
MKK3/6 Inhibited phosphorylation
MLK3 Inhibited phosphorylation
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation by this compound (e.g., p38, JNK, ERK phosphorylation)

Cellular Models for this compound Anti-inflammatory Research

The most commonly utilized cellular model to investigate the anti-inflammatory properties of this compound is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. researchgate.netnih.govchemfaces.com These cells, when stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, mimic an inflammatory response by producing high levels of nitric oxide, prostaglandins, and pro-inflammatory cytokines. nih.gov This in vitro model has been instrumental in elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound, including its impact on iNOS, COX-2, TNF-α, and IL-6 expression, as well as its regulation of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov

Anti-platelet Aggregation Activity of this compound

This compound, a steroidal saponin (B1150181) isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated notable anti-platelet activities in pre-clinical research. nih.gov This activity is a key area of investigation, as platelet aggregation is central to thrombosis and various cardiovascular diseases. nih.gov The compound is part of a series of steroidal saponins (B1172615) from this plant, including Timosaponin A-III and Timosaponin B-II, that have shown the ability to inhibit platelet aggregation and delay thromboplastin (B12709170) times, suggesting potential as novel antithrombotic therapeutic agents. nih.govresearchgate.net

Preliminary pharmacological tests have shown that this compound can inhibit platelet aggregation induced by Platelet-Activating Factor (PAF) in vitro. chemfaces.comresearchgate.netresearchgate.net PAF is a potent phospholipid mediator that plays a significant role in inflammation and thrombosis by causing platelets to aggregate and degranulate. mdpi.comwikipedia.org The binding of PAF to its receptor on platelets initiates a signaling cascade that leads to platelet shape change and aggregation. mdpi.com The inhibitory action of this compound on this specific pathway highlights its potential as a targeted anti-platelet agent. researchgate.net While this compound's effects are noted, other saponins from Anemarrhena asphodeloides have also been studied for their anti-platelet effects against different agonists, such as ADP. nih.govresearchgate.net

The anti-platelet aggregation effects of this compound have been investigated using established in vitro models. A primary model system involves the use of rabbit platelets. chemfaces.comresearchgate.net In these experiments, platelet-rich plasma is prepared, and aggregation is induced by adding an agonist, specifically PAF. chemfaces.comresearchgate.net The ability of this compound to prevent or reduce this aggregation is then measured, providing evidence of its inhibitory activity. chemfaces.comresearchgate.net In addition to models focused on PAF, broader studies on related saponins from the same plant have utilized other agonists like adenosine (B11128) diphosphate (B83284) (ADP) to induce aggregation in washed platelets from male Wistar rats and human platelets. nih.govnih.gov These in vitro systems are crucial for elucidating the mechanisms of action and the specificity of the compound's anti-platelet effects.

Inhibition of Platelet-Activating Factor (PAF)-Induced Platelet Aggregation by this compound

Effects of this compound on Acute Pancreatitis Progression in Animal Models

This compound (ASB) has emerged as a promising therapeutic candidate for acute pancreatitis (AP), a condition with a rapid onset and significant morbidity and mortality. researchgate.nettechscience.comtechscience.com Research using animal models, specifically mice with AP induced by caerulein (B1668201) and lipopolysaccharide (LPS), has demonstrated that ASB can mitigate pancreatic damage through several mechanisms. researchgate.nettechscience.com Treatment with ASB led to a significant decrease in serum levels of lipase (B570770) and amylase, which are key biomarkers of pancreatic injury. techscience.comresearchgate.net

A key finding in pre-clinical studies is the ability of this compound to reduce apoptosis, or programmed cell death, in pancreatic tissues during acute pancreatitis. researchgate.nettechscience.com Immunofluorescence assays conducted on pancreatic tissues from a mouse model of AP demonstrated that ASB treatment alleviated the apoptosis of pancreatic histiocytes. techscience.com This protective effect against cell death is crucial in preserving pancreatic tissue integrity and function during the acute inflammatory phase of the disease.

This compound exhibits significant anti-inflammatory properties in the context of acute pancreatitis. researchgate.netresearchgate.net In animal models, ASB treatment substantially decreased the high serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are typically elevated during AP. techscience.comresearchgate.net Mechanistically, ASB was found to reduce the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, such as p38, JNK, and ERK. researchgate.nettechscience.com It also lowered the levels of TRAF6 protein, suggesting that its therapeutic effects are mediated through the modulation of the MAPK pathway. techscience.comtechscience.com

Table 1: Effects of this compound on Key Markers in Acute Pancreatitis Mouse Models

CategoryMarkerEffect of this compound TreatmentReference
Pancreatic Injury Markers Serum LipaseSubstantial Decrease techscience.com
Serum AmylaseSubstantial Decrease techscience.com
Inflammatory Cytokines TNF-αSubstantial Decrease techscience.com
IL-1βSubstantial Decrease techscience.com
IL-6Substantial Decrease techscience.com
Oxidative Stress Markers SODIncrease techscience.com
GSH-PxIncrease techscience.com
Signaling Proteins Phosphorylated p38, JNK, ERKReduction techscience.com
TRAF6Reduction techscience.com

Recent investigations have revealed that the therapeutic effects of this compound in acute pancreatitis extend to the modulation of the gut microbiome and metabolome. researchgate.nettechscience.com Analysis of pancreas samples from AP-induced mice treated with ASB identified 34 differential microbial species and 27 differential metabolites compared to untreated models. researchgate.nettechscience.comtechscience.com These findings indicate that AP causes significant shifts in the gut microbiota, and ASB treatment can effectively modulate these changes, potentially restoring microbial balance. techscience.com A combined analysis suggested a correlation between specific microbes (like unclassified-Saprospiraceae and unclassified-Micavibrionales) and certain metabolites (such as LysoPE(0:0/20:0) and Heptanoic acid), indicating that ASB may exert its therapeutic effects through these interconnected pathways. researchgate.nettechscience.comtechscience.com This highlights the manipulation of the gut microbiome and metabolome as a novel therapeutic strategy in the management of AP. techscience.com

Table 2: Differentially Modulated Factors by this compound in an Acute Pancreatitis Model

CategoryFactorModulation by this compoundReference
Gut Microbiota unclassified-SaprospiraceaeAssociated with therapeutic effect techscience.comtechscience.com
unclassified-MicavibrionalesAssociated with therapeutic effect techscience.comtechscience.com
Metabolome LysoPE(0:0/20:0)Associated with therapeutic effect techscience.comtechscience.com
PC(DiMe(13,5)/PGJ2)Associated with therapeutic effect techscience.comtechscience.com
Heptanoic acidAssociated with therapeutic effect techscience.comtechscience.com
CAY10616Significant Decrease techscience.com

Attenuation of Inflammatory Response in Acute Pancreatitis Models

Enzyme Inhibition Studies of this compound

This compound has been the subject of in vitro studies to determine its potential to inhibit the activity of key drug-metabolizing enzymes. These investigations are crucial for predicting potential herb-drug interactions, as the co-administration of substances that inhibit cytochrome P450 (CYP) enzymes can lead to altered pharmacokinetics and potential toxicity of concurrently used drugs.

Cytochrome P450 Enzyme Inhibition by this compound (e.g., CYP3A4, CYP2D6, CYP2E1)

Research utilizing pooled human liver microsomes (HLMs) has demonstrated that this compound exhibits significant inhibitory effects on several major CYP450 isoforms. nih.govnih.gov Initial screening at a concentration of 100 μM showed that this compound markedly decreased the activity of CYP3A4, CYP2D6, and CYP2E1. nih.gov

Subsequent dose-dependent studies confirmed these inhibitory activities, yielding specific half-maximal inhibitory concentration (IC50) values. The IC50 value for the inhibition of CYP3A4 by this compound was determined to be 13.67 μM. nih.govnih.gov Another study reported a similar IC50 value of 10.23 μM for CYP3A4. researchgate.net For CYP2D6 and CYP2E1, the IC50 values were found to be 16.26 μM and 19.72 μM, respectively. nih.govnih.gov These findings indicate a moderate inhibitory potency of this compound against these specific CYP enzymes. nih.gov

Table 1: IC50 Values of this compound on Human Cytochrome P450 Enzymes

Enzyme IC50 (μM) Reference
CYP3A4 13.67 nih.gov, nih.gov
CYP3A4 10.23 researchgate.net
CYP2D6 16.26 nih.gov, nih.gov
CYP2E1 19.72 nih.gov, nih.gov

Kinetic Mechanisms of this compound Enzyme Inhibition (e.g., Competitive, Non-competitive, Time-dependent)

To further characterize the nature of the inhibition, kinetic studies have been performed. These investigations revealed distinct mechanisms of inhibition for different CYP isoforms. nih.gov

For CYP3A4, this compound was identified as a non-competitive inhibitor, with an inhibition constant (Ki) of 6.72 μM. nih.govnih.gov This suggests that this compound binds to a site on the enzyme different from the substrate's active site. Furthermore, the inhibition of CYP3A4 by this compound was found to be time-dependent. nih.gov This was demonstrated by an increase in inhibition with longer incubation times. The kinetic parameters for this time-dependent inhibition were determined, with a Ki value of 4.88 μM and a maximal rate of inactivation (kinact) of 0.053 min⁻¹. nih.govnih.gov

In contrast, the inhibition of CYP2D6 and CYP2E1 by this compound followed a competitive mechanism. nih.govnih.gov The Ki values were calculated to be 8.26 μM for CYP2D6 and 9.82 μM for CYP2E1. nih.govnih.gov Competitive inhibition implies that this compound directly competes with the substrate for binding to the active site of these enzymes. Unlike the inhibition of CYP3A4, the inhibitory effects on CYP2D6 and CYP2E1 were not time-dependent. nih.gov

Table 2: Kinetic Parameters of this compound Inhibition on CYP Enzymes

Enzyme Inhibition Type Ki (μM) Time-Dependent kinact (min⁻¹) Reference
CYP3A4 Non-competitive 6.72 Yes 0.053 nih.gov, nih.gov
CYP2D6 Competitive 8.26 No N/A nih.gov, nih.gov
CYP2E1 Competitive 9.82 No N/A nih.gov, nih.gov

Structure Activity Relationship Sar Studies of Anemarsaponin B

General Principles of Saponin (B1150181) Structure-Activity Relationships

Saponins (B1172615) are a structurally diverse class of compounds composed of a hydrophobic aglycone (either a triterpenoid (B12794562) or a steroid) linked to one or more hydrophilic sugar moieties. cramagiurgea.romdpi.com This amphiphilic nature is fundamental to their biological properties, allowing them to interact with cell membranes. mdpi.commdpi.com The relationship between a saponin's structure and its activity is complex, with several general principles emerging from extensive research. nih.gov

The structure of the aglycone itself is a primary determinant of bioactivity. Variations in the steroid or triterpenoid skeleton, including the presence and position of hydroxyl groups or other substituents, can significantly alter the biological effects. mdpi.comuomustansiriyah.edu.iq For instance, studies on various steroidal saponins have shown that the absence of oxygenation on the aglycone can correlate with higher cytotoxicity against certain cancer cell lines. mdpi.com

The number of sugar chains attached to the aglycone is another critical factor. Saponins are classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or, rarely, tridesmosidic (three sugar chains). cramagiurgea.ropan.olsztyn.pl Monodesmosidic saponins, with a single sugar chain typically at the C-3 position, often exhibit strong activities like hemolytic and cytotoxic effects. cambridge.org In contrast, bidesmosidic saponins, which have a second sugar chain attached elsewhere (commonly at C-26 or C-28), tend to show reduced or different activities. cramagiurgea.rocambridge.org The length and composition of these sugar chains also modulate activity; for example, an increase in the number of sugar moieties has been observed to enhance effects on sarcolemmal membrane Ca2+ permeability. cambridge.org The removal of these sugar chains often leads to a complete loss of activity, highlighting the essential role of the glycan components. mdpi.comcambridge.org

Table 1: General Structure-Activity Relationship Principles for Saponins
Structural FeatureInfluence on Biological ActivityExample
Aglycone Type The core steroid or triterpenoid structure fundamentally determines the type and potency of activity.Spirostanol (B12661974) vs. Furostanol skeleton dictates different biological profiles (e.g., cytotoxicity, antiviral activity). academicjournals.org
Number of Sugar Chains Monodesmosidic saponins (one chain) are often more potently hemolytic and cytotoxic than bidesmosidic saponins (two chains). cambridge.orgSteroid saponins with a single sugar chain generally have strong hemolytic activity, which is diminished in those with two chains. cambridge.org
Glycosylation The presence of sugar moieties is often essential for activity; the corresponding aglycone alone is frequently inactive. mdpi.comAglycones from Anemarrhena asphodeloides saponins showed no cytotoxic activity when tested separately from their glycosides. mdpi.com
Sugar Chain Length/Composition The number and type of individual sugar units in the chain can fine-tune the activity and potency. cambridge.orgIncreasing the number of sugar moieties was found to enhance effects on Ca2+ permeability in sarcolemmal membranes. cambridge.org

Influence of Specific Anemarsaponin B Structural Features on Biological Activities

This compound is a bidesmosidic steroidal saponin with a furostanol-type aglycone. thieme-connect.comnih.gov Its structure is specifically identified as 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside. thieme-connect.comnih.gov A key structural feature is the unsaturated furostanol skeleton, which distinguishes it from spirostanol saponins like Timosaponin A-III, another compound isolated from Anemarrhena asphodeloides. academicjournals.orgnih.gov

This difference in the aglycone skeleton has a profound impact on biological activity. A comparative study investigating the anti-respiratory syncytial virus (RSV) activity of compounds from A. asphodeloides found that Timosaponin A-III, which possesses a spirostane skeleton, exhibited potent antiviral activity with an IC₅₀ value of 1.00 µM. academicjournals.org In stark contrast, this compound, with its furostanol structure, was inactive at the tested concentrations (IC₅₀ > 5 µM). academicjournals.org This suggests that the spirostane configuration is more favorable for this specific antiviral effect.

Similarly, in cytotoxicity assays against human cancer cell lines, the structural type of the aglycone appears critical. This compound did not show significant cytotoxicity against HepG2 and SGC7901 cell lines (IC₅₀ > 100 µM). nih.govmdpi.com However, Timosaponin E1, a spirostanol saponin, exhibited medium cytotoxicity against SGC7901 cells with an IC₅₀ value of 57.90 µM. nih.govmdpi.com These findings underscore that the furostanol structure of this compound results in a different, and in these cases less potent, biological activity profile compared to its spirostanol counterparts. While less active in these specific assays, this compound does exhibit other biological effects, such as the inhibition of PAF-induced rabbit platelet aggregation and anti-inflammatory properties. thieme-connect.comnih.govmedchemexpress.com

Table 2: Comparative Activities of this compound and Related Saponins
CompoundAglycone SkeletonBiological Activity (IC₅₀)Source
This compound FurostanolAnti-RSV: > 5 µM (Inactive) Cytotoxicity (HepG2/SGC7901): > 100 µM academicjournals.orgnih.gov
Timosaponin A-III SpirostanolAnti-RSV: 1.00 µM academicjournals.org
Timosaponin E1 SpirostanolCytotoxicity (SGC7901): 57.90 µM nih.govmdpi.com

Role of Glycosylation Patterns in this compound's Biological Profile

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical determinant of a saponin's biological function. wisdomlib.orgthermofisher.com this compound is a bidesmosidic saponin, featuring two separate sugar chains: a disaccharide (β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside) at the C-3 position and a single glucose unit at the C-26 position. thieme-connect.comnih.gov This glycosylation pattern is integral to its activity.

The presence of sugar chains is generally considered essential for the bioactivity of saponins from Anemarrhena asphodeloides. mdpi.com Studies have demonstrated that when the aglycones are tested alone, they often exhibit no activity, indicating that the glycan portions are not merely for solubility but are active participants in the molecular mechanism. mdpi.com The sugar moieties can influence the molecule's interaction with biological targets, such as cell surface receptors and membrane components. frontiersin.orgnih.gov

Table 3: Influence of Glycosylation on Saponin Activity
Glycosylation FeatureGeneral Role in BioactivityRelevance to this compound
Presence of Sugars Essential for many biological activities; aglycone alone is often inactive. mdpi.comThe glycan moieties are required for the biological functions of this compound.
Number of Sugar Chains Bidesmosidic saponins (two chains) generally have lower hemolytic activity than monodesmosidic ones (one chain). cambridge.orgAs a bidesmosidic saponin, its activity profile is modulated by the presence of sugar chains at both C-3 and C-26.
Type of Linkage The way sugars are connected influences the overall 3D structure and target interaction.The β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside chain at C-3 and the C-26 glucose define its specific structure. thieme-connect.com

Advanced Research Methodologies and Techniques in Anemarsaponin B Studies

In vitro Cellular Assays for Anemarsaponin B

To understand the molecular mechanisms of this compound, researchers utilize a variety of in vitro cellular assays. These controlled laboratory experiments provide insight into how the compound affects cellular pathways and processes.

Reporter Gene Assays: These assays are crucial for studying gene expression regulation. thermofisher.com They work by linking a specific DNA sequence of interest to a reporter gene, which produces an easily detectable protein. thermofisher.com In studies of this compound, reporter gene assays have revealed that it can attenuate the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. nih.govchemfaces.cn This is achieved by observing the decreased expression of the reporter gene under the control of an NF-κB responsive promoter in the presence of this compound. nih.gov Such assays are instrumental in dissecting the influence of this compound on specific signaling pathways, like the cAMP, IP3/Ca2+, and MAPK pathways. promega.ro

Electrophoretic Mobility Shift Assay (EMSA): EMSA is a technique used to study protein-DNA interactions. thermofisher.comnih.gov It is based on the principle that a protein-DNA complex will move more slowly through a gel matrix than the free DNA fragment. thermofisher.com Research on this compound has utilized EMSA to demonstrate its ability to reduce the DNA binding activity of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. nih.govchemfaces.cn This provides direct evidence that this compound interferes with the binding of this critical transcription factor to its DNA target sequences, thereby inhibiting the expression of inflammatory genes.

Western Blot: This widely used technique allows for the detection and quantification of specific proteins within a sample. bdbiosciences.com In this compound research, Western blotting has been instrumental in revealing the compound's impact on various signaling proteins. For instance, studies have shown that this compound can decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory process. nih.govmedchemexpress.com Furthermore, Western blot analyses have demonstrated that this compound inhibits the phosphorylation of key proteins in the MAPK signaling pathway, such as p38, JNK, and ERK, as well as proteins involved in the NF-κB pathway like IκBα. nih.govtechscience.comresearchgate.net

In vitro AssayTarget/Pathway InvestigatedKey Findings with this compound
Reporter Gene Assays NF-κB transcriptional activityAttenuates LPS-induced transcriptional activity of NF-κB. nih.gov
Electrophoretic Mobility Shift Assay (EMSA) NF-κB DNA bindingReduces the DNA binding activity of NF-κB. nih.gov
Western Blot iNOS, COX-2, p38 MAPK, NF-κB pathway proteinsDecreases protein levels of iNOS and COX-2. nih.govmedchemexpress.com Inhibits phosphorylation of p38, JNK, ERK, and IκBα. nih.govtechscience.com

In vivo Animal Models for this compound Efficacy Studies

To evaluate the therapeutic efficacy of this compound in a whole-organism context, researchers employ various animal models that mimic human diseases.

LPS-induced Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Injecting LPS into animals creates a robust model of systemic inflammation. In such models, this compound has been shown to exert significant anti-inflammatory effects. nih.gov Studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.govmedchemexpress.com

Acute Pancreatitis Models: Acute pancreatitis is a serious inflammatory condition of the pancreas. Animal models, often induced by substances like caerulein (B1668201) and LPS, are used to study the disease and test potential treatments. techscience.comresearchgate.nettechscience.com In a mouse model of acute pancreatitis, this compound treatment was found to mitigate pancreatic damage. techscience.comresearchgate.nettechscience.com The compound reduced serum levels of inflammatory markers and enzymes such as amylase and lipase (B570770), and decreased apoptosis (cell death) in pancreatic tissue. techscience.comresearchgate.nettechscience.com These findings highlight the potential of this compound in managing acute pancreatitis.

Animal ModelDisease/ConditionKey Findings with this compound
LPS-induced Inflammation Systemic InflammationReduces pro-inflammatory cytokine production (TNF-α, IL-6). nih.govmedchemexpress.com
Acute Pancreatitis (Caerulein/LPS-induced) Acute PancreatitisMitigates pancreatic damage, reduces inflammatory markers, and decreases pancreatic cell apoptosis. techscience.comresearchgate.nettechscience.com

Omics Approaches in this compound Research

"Omics" technologies provide a global view of molecules within a biological system and are increasingly being used to understand the multifaceted effects of compounds like this compound. nih.govnih.gov

Metabolomics: This field involves the comprehensive analysis of small molecule metabolites in a biological sample, offering a snapshot of the organism's metabolic state. In the context of this compound research in an acute pancreatitis model, metabolomics analysis of pancreatic tissue identified 27 differential metabolites following treatment. techscience.comresearchgate.net This suggests that this compound significantly alters the metabolic profile of the pancreas during inflammation.

Microbiome Analysis: The study of the gut microbiome, the community of microorganisms residing in the digestive tract, is crucial for understanding health and disease. In the acute pancreatitis model, analysis of the gut microbiota revealed that this compound treatment led to changes in 34 different microbial species. techscience.comresearchgate.net An integrated analysis of both metabolomics and microbiome data suggested a link between changes in specific microbes and metabolites, indicating that this compound may exert its therapeutic effects in part by modulating the gut microbiome and its metabolic output. techscience.comresearchgate.net

Omics ApproachFocus of AnalysisKey Findings in this compound Research (Acute Pancreatitis Model)
Metabolomics Small molecule metabolites in pancreatic tissueIdentified 27 differential metabolites following this compound treatment. techscience.comresearchgate.net
Microbiome Analysis Gut microbial compositionIdentified 34 differential microbial species following this compound treatment. techscience.comresearchgate.net

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis of this compound

Accurate identification and quantification of this compound in various samples are essential for research and quality control. This is achieved through advanced chromatographic and spectrometric methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. tanta.edu.egazolifesciences.com Methods for the quantitative determination of this compound in the rhizomes of Anemarrhena asphodeloides have been developed using HPLC. koreascience.krkstudy.com These methods are crucial for the standardization of the crude drug, with studies suggesting the content of this compound ranges from approximately 0.12% to 1.48%. koreascience.kr HPLC coupled with an evaporative light scattering detector (ELSD) has also been utilized for the simultaneous determination of this compound and other saponins (B1172615). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity. researchgate.net LC-MS/MS is employed for the qualitative and quantitative analysis of this compound and its metabolites in biological samples. researchgate.netresearchgate.net This allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, which is critical for understanding its pharmacokinetic profile.

Qualitative vs. Quantitative Analysis:

Qualitative analysis focuses on identifying the presence of this compound and its related compounds. foundationinc.cogeopoll.comswifterm.com

Quantitative analysis aims to determine the exact amount or concentration of this compound in a given sample. foundationinc.cogeopoll.comswifterm.com

Both types of analysis are vital for ensuring the purity of the compound used in research and for understanding its behavior in biological systems.

TechniqueApplication in this compound ResearchPurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound in plant material and other samples. koreascience.krkstudy.comnih.govStandardization of crude drug, quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and quantification of this compound and its metabolites in biological fluids. researchgate.netresearchgate.netPharmacokinetic studies (ADME), metabolite profiling.

Future Directions and Research Perspectives for Anemarsaponin B

Elucidation of Novel Molecular Targets of Anemarsaponin B

Current understanding of this compound's mechanism of action primarily revolves around its modulation of inflammatory pathways. Future research will likely delve deeper into identifying additional and more specific molecular targets to broaden its therapeutic applications.

One promising avenue is the continued exploration of its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. techscience.com Studies have shown that this compound can inhibit the phosphorylation of key proteins within this pathway, including p38, JNK, and ERK. techscience.com Further investigation is needed to pinpoint the direct upstream regulators of these kinases that this compound interacts with. For instance, research has indicated its ability to inhibit MAP kinase kinases 3/6 (MKK3/6) and mixed lineage kinase 3 (MLK3), which are involved in the p38 pathway. researchgate.netmedchemexpress.commedchemexpress.com Identifying the precise binding sites and interaction dynamics would provide a more complete picture of its mechanism.

Another key area of focus is the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netfrontiersin.org this compound has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB by preventing the phosphorylation of its inhibitor, IκBα. researchgate.netmedchemexpress.commedchemexpress.com Future studies could employ techniques like co-immunoprecipitation and proximity ligation assays to identify other proteins in the NF-κB complex that this compound may directly or indirectly influence.

Furthermore, the interaction between this compound and the gut microbiota presents a novel area for target discovery. techscience.comtechscience.com Recent findings suggest that the therapeutic effects of this compound in acute pancreatitis may be linked to its influence on the composition and metabolism of the gut microbiome. techscience.comtechscience.comresearchgate.net Identifying specific bacterial species or metabolic pathways altered by this compound could reveal new therapeutic targets for managing inflammatory conditions.

Known Molecular Targets Potential Future Research Focus
p38 MAPK, JNK, ERK techscience.comDirect upstream regulators, binding site identification
NF-κB (p65, IκBα) researchgate.netmedchemexpress.commedchemexpress.comInteraction with other NF-κB complex proteins
MKK3/6, MLK3 researchgate.netmedchemexpress.commedchemexpress.comElucidation of binding kinetics and specificity
Gut Microbiota techscience.comtechscience.comIdentification of specific microbial targets and metabolic pathways

Investigation of Underexplored Pharmacological Activities of this compound

While the anti-inflammatory properties of this compound are well-documented, its potential in other therapeutic areas remains largely unexplored.

Antiviral Activity: The structural similarity of this compound to other saponins (B1172615) with known antiviral properties suggests its potential in this domain. tmrjournals.com An in-silico study docked this compound with the main protease (Mpro) of SARS-CoV-2, indicating a potential inhibitory interaction. tmrjournals.comtmrjournals.com Further in vitro and in vivo studies are warranted to validate these computational findings and to screen this compound against a broader range of viruses. For instance, a study on compounds from Anemarrhena asphodeloides showed that while Timosaponin A-III had potent activity against the respiratory syncytial virus (RSV), this compound was inactive at the tested concentrations, highlighting the need for further investigation into its antiviral spectrum. academicjournals.org

Cardiovascular Effects: Preliminary research has shown that this compound can inhibit platelet aggregation induced by platelet-activating factor (PAF) in vitro, suggesting potential antithrombotic properties. researchgate.netchemfaces.com This opens the door for investigating its effects on other aspects of cardiovascular health, such as its influence on cholesterol metabolism, endothelial function, and blood pressure regulation. Saponins from other plants have demonstrated the ability to reduce the risk of cardiovascular diseases through antithrombotic actions and by protecting endothelial cells from oxidative stress. mdpi.com

Neuroprotective Effects: While some saponins from Anemarrhena asphodeloides have been studied for their neuroprotective effects, the specific role of this compound in this area is less clear. researchgate.net Given that inflammation and oxidative stress are key contributors to neurodegenerative diseases, the known anti-inflammatory mechanisms of this compound provide a strong rationale for investigating its potential in models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Potential Pharmacological Activity Rationale and Future Research Direction
AntiviralIn-silico evidence against SARS-CoV-2 Mpro; requires in vitro/in vivo validation against various viruses. tmrjournals.comtmrjournals.com
CardiovascularKnown antiplatelet activity; investigate effects on cholesterol, endothelial function, and blood pressure. researchgate.netchemfaces.commdpi.com
NeuroprotectionAnti-inflammatory properties suggest potential; investigate in models of neurodegenerative diseases. researchgate.net

Advanced Biosynthetic Pathway Engineering for this compound Production

The natural abundance of this compound in Anemarrhena asphodeloides can be variable, making large-scale production for research and potential therapeutic use challenging. science.gov Advanced biosynthetic pathway engineering offers a promising solution to this limitation.

The biosynthesis of steroidal saponins like this compound involves a complex series of enzymatic reactions, starting from the isoprenoid pathway to form the steroidal backbone, followed by glycosylation steps. researchgate.net While the general pathway for steroidal saponins is understood, the specific enzymes responsible for the final steps in this compound synthesis are not fully characterized.

Future research should focus on identifying and characterizing the specific cytochrome P450 enzymes and glycosyltransferases involved in the conversion of precursor molecules into this compound. researchgate.net Once these enzymes are identified, their genes can be cloned and expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to establish a heterologous production system. This approach would allow for scalable and controlled production of this compound, independent of plant cultivation.

Furthermore, metabolic engineering strategies can be employed to optimize the yield of this compound in these heterologous hosts. This could involve overexpressing rate-limiting enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Research Area Objective Approach
Enzyme IdentificationIsolate and characterize specific enzymes in the this compound biosynthetic pathway. researchgate.netGene cloning, protein expression and purification, enzymatic assays.
Heterologous ProductionEstablish a microbial production platform for this compound.Expression of biosynthetic genes in S. cerevisiae or E. coli.
Metabolic EngineeringEnhance the yield of this compound in the heterologous host.Overexpression of key enzymes, pathway optimization.

Development of Structure-Activity Relationship Models for this compound Analog Design

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective analogs.

Initial studies have begun to explore the structure-activity relationships (SAR) of this compound and related compounds. For example, the anti-inflammatory and cytotoxic activities of various steroidal saponins from Anemarrhena asphodeloides have been compared. researchgate.nettandfonline.com These studies provide a foundation for building more comprehensive SAR models.

Future research should involve the synthesis of a diverse library of this compound analogs with systematic modifications to different parts of the molecule, such as the steroidal core, the side chain, and the sugar moieties. These analogs would then be screened for their activity in various biological assays to identify key structural features responsible for their pharmacological effects.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used to analyze the experimental data and develop predictive models. These models can then guide the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, modifying the sugar chain or the aglycone structure could lead to derivatives with enhanced anti-inflammatory or novel cytotoxic activities. tandfonline.com

Research Step Description Expected Outcome
Analog SynthesisSystematically modify the chemical structure of this compound.A library of novel this compound derivatives.
Biological ScreeningEvaluate the pharmacological activity of the synthesized analogs.Data on the structure-activity relationship.
Computational ModelingDevelop QSAR models based on the experimental data.Predictive models to guide the design of new analogs.
Rational DesignDesign and synthesize optimized analogs with improved properties.Novel compounds with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural elucidation of Anemarsaponin B?

  • Methodological Answer : this compound’s structure (C₄₅H₇₄O₁₈) is confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as H3-27 (δH 1.09, d, J = 6.8 Hz) and H2-26 (δH 3.40 and 4.13), which indicate a 25S configuration . High-resolution mass spectrometry (HR-MS) further validates molecular weight and fragmentation patterns. Comparative analysis with known spirostane-type saponins (e.g., Timosaponin B-II) is critical for distinguishing structural analogs .

Q. How can this compound be isolated from Anemarrhena asphodeloides with high purity?

  • Methodological Answer : Use column chromatography with silica gel and reversed-phase C18 columns, followed by preparative HPLC (acetonitrile/water gradient). Purity verification requires HPLC-ELSD (evaporative light scattering detection) to achieve ≥98% purity, as per pharmacopeial standards . Key markers include retention time alignment with reference standards (e.g., ChemFaces CFN99532) .

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer : Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA in LPS-stimulated macrophages. Assess NF-κB pathway modulation by Western blot for IκBα phosphorylation and nuclear translocation of p64. MAPK inhibition (e.g., MKK3/6 phosphorylation) should be quantified using phospho-specific antibodies .

Advanced Research Questions

Q. How do researchers resolve contradictions in cytotoxicity data for this compound across tumor cell lines?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ > 100 µM in HepG2 vs. moderate activity in SGC7901) may arise from cell line-specific metabolic pathways or assay conditions. Validate using standardized MTT protocols with matched positive controls (e.g., cisplatin). Perform dose-response curves across multiple passages and replicate studies in 3D spheroid models to mimic tumor microenvironments .

Q. What experimental designs optimize this compound’s bioavailability for in vivo neuropharmacological studies?

  • Methodological Answer : Due to poor water solubility, use lipid-based nanoemulsions or β-cyclodextrin complexes. Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) should monitor metabolites like Anemarsaponin B_qt, which crosses the blood-brain barrier. Behavioral assays (e.g., forced swim test for antidepressant activity) must correlate with tissue distribution data .

Q. How can researchers differentiate this compound’s mechanism from structurally related saponins (e.g., Timosaponin E1)?

  • Methodological Answer : Conduct competitive binding assays for shared targets (e.g., NF-κB or HTR1A receptors). Use molecular docking simulations (AutoDock Vina) to compare binding affinities and interaction residues. Validate via CRISPR/Cas9 knockout models to isolate pathway-specific effects .

Q. What strategies mitigate batch-to-batch variability in this compound extraction?

  • Methodological Answer : Standardize plant material sourcing (geographical origin, harvest season) and employ QC protocols:

  • Fingerprinting : UPLC-QTOF-MS to profile secondary metabolites.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .

Methodological Notes for Data Reporting

  • Structural Data : Report NMR chemical shifts (δ in ppm), multiplicity, and coupling constants (J in Hz) as per IUPAC guidelines. Include HR-MS spectra in supplementary materials .
  • Biological Assays : Adhere to ARRIVE guidelines for in vivo studies; report cell line authentication (STR profiling) and mycoplasma testing for in vitro work .
  • Statistical Analysis : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Specify software (e.g., GraphPad Prism v9.0) and exact p-values (avoid "p < 0.05" alone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.